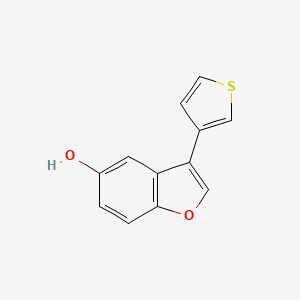
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride is an organic compound with the molecular formula C6H13Cl2N. It is a hydrochloride salt of an amine, characterized by the presence of a chloroethyl group, a methyl group, and a prop-2-en-1-yl group attached to the nitrogen atom. This compound is used in various chemical and biological research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride typically involves the alkylation of N-methylprop-2-en-1-amine with 2-chloroethanol in the presence of a strong acid like hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale alkylation reactions using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the compound in high purity. The final product is often crystallized and dried to achieve the desired physical form.
化学反応の分析
Types of Reactions
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of azidoethyl, thiocyanatoethyl, or alkoxyethyl derivatives.
Oxidation: Formation of N-oxides or other oxidized amine derivatives.
Reduction: Formation of secondary or tertiary amines.
科学的研究の応用
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride involves its interaction with biological molecules through alkylation. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that affect their function. This compound can target specific molecular pathways, making it useful in studying biochemical processes and developing therapeutic agents.
類似化合物との比較
Similar Compounds
- (2-Chloroethyl)(methyl)amine hydrochloride
- (2-Chloroethyl)(ethyl)(prop-2-en-1-yl)amine hydrochloride
- (2-Chloroethyl)(methyl)(but-2-en-1-yl)amine hydrochloride
Uniqueness
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(2-chloroethyl)-N-methylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c1-3-5-8(2)6-4-7;/h3H,1,4-6H2,2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHUEUXZLRMCRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC=C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2381831.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2381833.png)
![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2381835.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide](/img/structure/B2381842.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2381846.png)
![1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2381847.png)
![5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2381848.png)
